molecular formula C21H23NO4S B1680418 Racecadotril CAS No. 81110-73-8

Racecadotril

Numéro de catalogue: B1680418
Numéro CAS: 81110-73-8
Poids moléculaire: 385.5 g/mol
Clé InChI: ODUOJXZPIYUATO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Racécadotril, également connu sous le nom d'acétophan, est un médicament antidiarrhéique qui agit comme un inhibiteur périphérique de l'enképhalinase. Contrairement aux autres médicaments opioïdes utilisés pour traiter la diarrhée, qui réduisent la motilité intestinale, le racécadotril a un effet anti-sécrétoire. Il réduit la sécrétion d'eau et d'électrolytes dans l'intestin, ce qui le rend efficace pour traiter la diarrhée aiguë chez les enfants et les adultes .

Mécanisme D'action

Target of Action

Racecadotril, also known as acetorphan, primarily targets the enzyme neutral endopeptidase (NEP) . NEP, also known as enkephalinase, is a cell membrane peptidase enzyme that aids in the hydrolysis of exogenous peptides and the breakdown of endogenous peptides, such as enkephalins .

Mode of Action

This compound acts as a prodrug of thiorphan, which is an inhibitor of enkephalinase . By inhibiting enkephalinase, this compound increases exposure to NEP substrates, including enkephalins and atrial natriuretic peptide (ANP) . Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, this compound has an antisecretory effect — it reduces the secretion of water and electrolytes into the intestine .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of enkephalinase, leading to an increase in the levels of enkephalins and ANP . This results in a decrease in the secretion of water and electrolytes into the intestine, thereby reducing the symptoms of diarrhea .

Pharmacokinetics

In a single-dose, placebo-controlled, double-blind cross-over study, this compound doses of 30, 100, and 300 mg reached Cmax within 60 min after oral administration . The elimination half-life of this compound is approximately 3 hours . It is excreted primarily in urine (81.4%) and feces (8%) .

Result of Action

This leads to a reduction in the symptoms of diarrhea, including a decrease in the number of stools and fluid loss .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, such as the presence of other medications and the patient’s overall health status. It’s worth noting that this compound has been found to be effective in both outpatient and hospitalized settings .

Orientations Futures

Racecadotril seems to be a safe drug but has little benefit in improving acute diarrhoea in children under five years of age . Future trials might use a score system to measure the severity of diarrhoea and investigate the impact of disease severity on the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Racecadotril is a prodrug that is hydrolyzed to its active form, thiorphan. Thiorphan inhibits enkephalinase, an enzyme responsible for the degradation of enkephalins. Enkephalins are endogenous peptides that modulate fluid secretion in the intestines. By inhibiting enkephalinase, this compound prolongs the action of enkephalins, thereby reducing hypersecretion of water and electrolytes induced by cholera toxin or inflammation .

Cellular Effects

This compound influences various cellular processes by modulating the activity of enkephalins. It affects cell signaling pathways involved in fluid and electrolyte balance. By reducing the degradation of enkephalins, this compound enhances their ability to inhibit the secretion of water and electrolytes in the intestines. This action helps to maintain cellular homeostasis and prevents dehydration during episodes of acute diarrhea .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting enkephalinase. This inhibition prevents the breakdown of enkephalins, allowing them to exert their antisecretory effects for a longer duration. The binding interaction between thiorphan (the active form of this compound) and enkephalinase is crucial for the therapeutic action of this compound. This interaction leads to a decrease in the secretion of water and electrolytes into the intestinal lumen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound and its active form, thiorphan, is essential for its sustained action. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged inhibition of enkephalinase. Long-term effects on cellular function include sustained reduction in fluid secretion and maintenance of electrolyte balance .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces fluid secretion without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and electrolyte imbalances have been observed. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, thiorphan. Thiorphan then exerts its effects by inhibiting enkephalinase. The metabolic pathways involved in the conversion of this compound to thiorphan include hydrolysis and subsequent interactions with liver enzymes. These metabolic processes are crucial for the activation and therapeutic action of this compound .

Transport and Distribution

This compound is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported to the liver, where it undergoes hydrolysis to form thiorphan. Thiorphan is then distributed to the intestines, where it inhibits enkephalinase. The transport and distribution of this compound and its active form are essential for its therapeutic action in reducing fluid secretion .

Subcellular Localization

The subcellular localization of this compound and its active form, thiorphan, is primarily in the intestinal epithelial cells. Thiorphan targets enkephalinase located on the surface of these cells, inhibiting its activity and reducing fluid secretion. The localization of thiorphan to the intestinal epithelium is crucial for its antisecretory effects and therapeutic action in treating acute diarrhea .

Méthodes De Préparation

La préparation du racécadotril implique plusieurs voies de synthèse. Une méthode consiste à faire réagir l'acide benzylacrylique avec de l'acide thioacétique, à distiller l'acide thioacétique non réagi à l'aide de dichlorométhane, puis à condenser le produit résultant avec du sel de glycinate de benzyle para-toluène-sulfonate en présence de dichlorométhane. Le produit final est cristallisé dans un solvant alcoolique pour obtenir une pureté élevée . Les méthodes de production industrielle suivent souvent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le racécadotril subit diverses réactions chimiques, y compris la dégradation hydrolytique. En milieu alcalin, le médicament se dégrade immédiatement, tandis qu'en milieu acide, il se dégrade en 90 minutes . Les réactifs couramment utilisés dans ces réactions comprennent le méthanol et l'eau. Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui peuvent être analysés par chromatographie liquide.

Applications de la recherche scientifique

Le racécadotril a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. Il est utilisé pour le traitement de la diarrhée aiguë chez les enfants et les adultes et s'est avéré avoir une meilleure tolérance que la lopéramide, car il provoque moins de constipation et de flatulences . De plus, le racécadotril a été étudié pour son utilisation potentielle dans le développement de films orodispersibles pour usage pédiatrique, ce qui peut améliorer l'observance du patient et réduire le risque d'étouffement .

Mécanisme d'action

Le racécadotril est un promédicament qui est rapidement converti en son métabolite actif, le thiorphan, dans l'organisme. Le thiorphan inhibe l'enzyme enképhalinase, qui est responsable de la dégradation des opioïdes endogènes (enképhalines). En inhibant l'enképhalinase, le racécadotril augmente la concentration d'enképhalines, ce qui conduit à l'activation des récepteurs opioïdes et à une diminution des niveaux d'AMP cyclique. Cela se traduit par une réduction de la sécrétion d'eau et d'électrolytes dans la lumière intestinale .

Comparaison Avec Des Composés Similaires

Le racécadotril est souvent comparé à d'autres médicaments antidiarrhéiques tels que la lopéramide. Bien que les deux médicaments soient efficaces dans le traitement de la diarrhée, le racécadotril a un mécanisme d'action unique car il n'affecte pas la motilité intestinale. Cela en fait une option préférable pour les patients qui souffrent de constipation avec la lopéramide . D'autres composés similaires comprennent la pectine/kaolin et les probiotiques, qui sont également utilisés dans le traitement de la diarrhée, mais ont des mécanismes d'action et des profils d'efficacité différents .

Références

Propriétés

IUPAC Name

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045513
Record name Racecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81110-73-8
Record name Racecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81110-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racecadotril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racecadotril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Racecadotril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Racecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RACECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred ice-cold solution of 2.85 g (12 mmoles) 3-acetylthio-2-benzylpropanoic acid in 20 ml THF are successively added a mixture of 4.04 g (12 mmoles) glycine benzyl ester p.tosylate and 1.71 ml triethylamine in 20 ml CHCl3, a solution of 1.83 g (12 mmoles) HOBT in 15 ml THF, and a solution of 2.63 g (12.8 mmoles) DCC in 10 ml CHCl3.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.83 g
Type
reactant
Reaction Step Six
Name
Quantity
2.63 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
15 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racecadotril
Reactant of Route 2
Reactant of Route 2
Racecadotril
Reactant of Route 3
Reactant of Route 3
Racecadotril
Reactant of Route 4
Reactant of Route 4
Racecadotril
Reactant of Route 5
Reactant of Route 5
Racecadotril
Reactant of Route 6
Reactant of Route 6
Racecadotril
Customer
Q & A

ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []

ANone: Enkephalins, whose degradation is prevented by this compound, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]

ANone: While some studies suggested that this compound might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that this compound and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []

ANone: While the provided research primarily focuses on the clinical application of this compound, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of this compound would be needed to address this question in detail.

ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked this compound dispersible tablets. [, ] This approach aimed to address the unpleasant taste of this compound, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, this compound liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []

ANone: Following oral administration, this compound is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []

ANone: No, thiorphan, the active metabolite of this compound, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []

ANone: Yes, bioequivalence studies have been conducted to compare this compound pulvis and this compound granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []

ANone: The efficacy of this compound in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of this compound's effectiveness in reducing diarrhea severity and promoting weight gain. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in treating acute diarrhea in children. These trials consistently demonstrate that this compound, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]

ANone: Yes, studies have explored the cost-utility of this compound as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that this compound is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]

ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of this compound in various matrices.

ANone: Yes, studies have focused on investigating the dissolution method and characteristics of this compound capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []

ANone: The HPLC methods employed for this compound analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []

ANone: this compound has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, this compound is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]

ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.